molecular formula C3H4F3NO B157008 N-Methyl-2,2,2-trifluoroacetamide CAS No. 815-06-5

N-Methyl-2,2,2-trifluoroacetamide

Cat. No. B157008
CAS RN: 815-06-5
M. Wt: 127.07 g/mol
InChI Key: IQNHBUQSOSYAJU-UHFFFAOYSA-N
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Description

N-Methyl-2,2,2-trifluoroacetamide is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, and chemical reactions. It is a derivative of acetamide with trifluoroacetyl and methyl groups, which significantly influence its physical and chemical properties .

Synthesis Analysis

The synthesis of related compounds such as N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]-acetamide and 1-(trifluorosilylmethyl)-2-oxoperhydroazepine has been achieved through reactions involving chloromethyltrichlorosilane and subsequent methanolysis or hydrolysis in the presence of Lewis bases . Similarly, N-methylbis(trifluoroacetamide) has been used to trifluoroacetylate carbohydrates, indicating its utility in the synthesis of other trifluoroacetylated compounds .

Molecular Structure Analysis

The molecular structure of N-Methyl-2,2,2-trifluoroacetamide can be inferred from studies on similar compounds. For instance, the structure of N-methylacetamide has been determined by gas electron diffraction, revealing bond distances and angles that are likely to be similar in N-Methyl-2,2,2-trifluoroacetamide . Additionally, the structure of N-(2,3-dihydroxy-4-iodo-2,3-dimethylbutyl)trifluoroacetamide has been studied in various phases, providing insights into the hydrogen bonding and dimer formation that may also be relevant to N-Methyl-2,2,2-trifluoroacetamide .

Chemical Reactions Analysis

The chemical behavior of N-Methyl-2,2,2-trifluoroacetamide can be partially understood through its reactions. For example, selective on-resin N-methylation of peptide N-trifluoroacetamides has been achieved using the Mitsunobu reaction, which could be applicable to N-Methyl-2,2,2-trifluoroacetamide for modifying peptides . The dynamic stereochemistry of related compounds has also been investigated using NMR spectroscopy, providing insights into the activation barriers for permutational isomerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Methyl-2,2,2-trifluoroacetamide have been explored through various studies. Nuclear magnetic resonance (NMR) has been used to study the proton and fluorine resonance spectra of N-methyltrifluoroacetamide, which is structurally similar to N-Methyl-2,2,2-trifluoroacetamide, revealing information about chemical shifts and coupling constants . Additionally, experimental and theoretical XPS and NEXAFS studies have provided detailed information on the electronic structure and ionization potentials of N-methyltrifluoroacetamide . The intermolecular association in liquid N-methylacetamide, as studied by x-ray scattering, offers insights into hydrogen bonding interactions that could also be present in N-Methyl-2,2,2-trifluoroacetamide .

Scientific Research Applications

Trifluoroacetylation Applications

  • Trifluoroacetylation of Amine, Hydroxyl, and Thiol Groups : NMTFA is used for trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions, resulting in neutral trifluoroacetamides. This technique is particularly useful in trace analysis due to the volatility and sharp elution of these compounds in gas chromatography (Donike, 1973).

  • Carbohydrate Analysis : NMTFA has been applied in the rapid trifluoroacetylation of carbohydrates in a homogeneous medium. The stability of the derivatives in this process facilitates direct use in gas-liquid chromatography (GLC) for analyzing mixtures of trifluoroacetylated cyclitols, hexoses, alditols, and oligosaccharides (Englmaier, 1985).

Derivatization Techniques

  • Stereospecific Derivatization : NMTFA is utilized in the stereospecific derivatization of amphetamines, phenol alkylamines, and hydroxyamines, aiding in the separation and quantification of enantiomers through capillary GC/MS (Shin & Donike, 1996).

  • Derivatization of Phenolalkylamines : NMTFA facilitates the preparation of N-trifluoroacetyl-O-trimethylsilyl-phenolalkylamines, useful in gas chromatography and mass spectrometry for identification purposes (Donike, 1975).

Analytical Applications

  • Gas Chromatography and Mass Spectrometry : NMTFA is employed in the preparation of N-mono-trifluoroacetylated derivatives of amphetamines and analogues for analysis via gas chromatography and mass spectrometry (Brettell, 1983).

  • Synthesis and Analysis of Tetraaza[3.3.3.3]meta- and Paracyclopanes : NMTFA is used in the synthesis of these compounds, demonstrating its utility in organic synthesis (Shinmyozu et al., 1993).

  • Quantification of Disinfection By-products in Drinking Water : NMTFA has been utilized in a simplified analytical method for quantifying disinfection by-products in drinking water, an important step in ensuring water safety (Kubwabo et al., 2009).

Safety And Hazards

N-Methyl-2,2,2-trifluoroacetamide is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3). It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2,2,2-trifluoro-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3NO/c1-7-2(8)3(4,5)6/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNHBUQSOSYAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061153
Record name Acetamide, 2,2,2-trifluoro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2,2,2-trifluoroacetamide

CAS RN

815-06-5
Record name N-Methyltrifluoroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=815-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2,2,2-trifluoro-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2,2,2-trifluoro-N-methyl-
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Record name Acetamide, 2,2,2-trifluoro-N-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-2,2,2-trifluoroacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
J Zeidler, D Nijakowska, J Wrzesinski - Inorganic Chemistry …, 2012 - Elsevier
The effect of several triazole compounds (1,2,4-triazole and its 3-ethoxycarbonyl derivative as well as 1,2,3-triazole, its 4-[N-methyl(2,2,2-trifluoroacetamide)] derivative and two 1,2,3-…
Number of citations: 5 www.sciencedirect.com
T Schneider, B Seitz, M Schiwek, G Maas - Journal of Fluorine Chemistry, 2020 - Elsevier
Fluoroalkyl-prop-2-yne 1-N,N-dimethyliminium triflate salts were obtained by N-methylation of alkynyl fluoroalkyl N-methylketimines. They represent a novel and, due to the activating …
Number of citations: 17 www.sciencedirect.com
MN Bakola‐Christianopoulou… - Applied …, 1997 - Wiley Online Library
Complete GC–SIM/MS separation and identification of 19 steroids (including several steroid isomers) in a male urine sample, as their per‐trimethylsilyl ethers, is described. …
Number of citations: 11 onlinelibrary.wiley.com
CF Tormena, NS Amadeu, R Rittner… - Journal of the Chemical …, 2002 - pubs.rsc.org
Theoretical calculations plus the solvent dependence of the 1H, 13C NMR and IR spectra were used to determine the conformational equilibrium in N-methyl-2-fluoroacetamide (NMFA) …
Number of citations: 24 pubs.rsc.org
CA Malespin, C Freissinet, D Glavin… - 49th LPSC Lunar and …, 2018 - hal.science
Introduction: The Sample Analysis at Mars (SAM) instrument suite is currently operating in the Curiosity rover in Gale Crater, Mars. SAM carries nine sealed wet chemistry cups, seven …
Number of citations: 4 hal.science
JR Hwu, KL Chen - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 77377‐52‐7 ] C 9 H 18 F 3 NOSi (MW 241.33) InChI = 1S/C9H18F3NOSi/c1‐8(2,3)15(5,6)13(4)7(14)9(10,11)12/h1‐6H3 InChIKey = QRKUHYFDBWGLHJ‐UHFFFAOYSA‐N (…
Number of citations: 0 onlinelibrary.wiley.com
C Malespin, C Freissinet, PR Mahaffy… - 48th LPSC Lunar and …, 2017 - hal.science
Introduction: The Sample Analysis at Mars (SAM) instrument suite is currently operating on the Curiosity rover in Gale Crater, Mars. SAM carries nine sealed wet chemistry cups, seven …
Number of citations: 0 hal.science
CT Jollymore-Hughes, IR Pottie, E Martin… - Bioorganic & Medicinal …, 2016 - Elsevier
Association of cholinesterase with β-amyloid plaques and tau neurofibrillary tangles in Alzheimer’s disease offers an opportunity to detect disease pathology during life. Achieving this …
Number of citations: 5 www.sciencedirect.com
J Ma, M Yu, M Huang, Y Wu, C Fu, L Dong, Z Zhu… - Small, 2023 - Wiley Online Library
In situ polymerization to prepare quasi‐solid electrolyte has attracted wide attentions for its advantage in achieving intimate electrode–electrolyte contact and the high process …
Number of citations: 3 onlinelibrary.wiley.com
M Millan, S Teinturier, CA Malespin, JY Bonnet… - Nature …, 2022 - nature.com
The wet chemistry experiments on the Sample Analysis at Mars instrument on NASA’s Curiosity rover were designed to facilitate gas chromatography mass spectrometry analyses of …
Number of citations: 26 www.nature.com

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